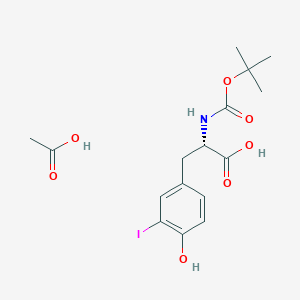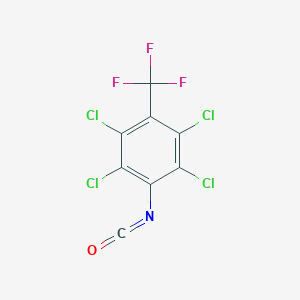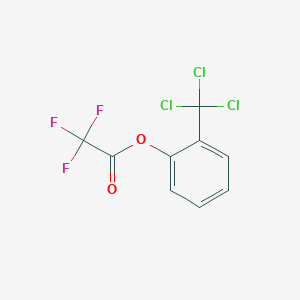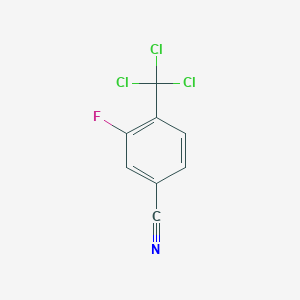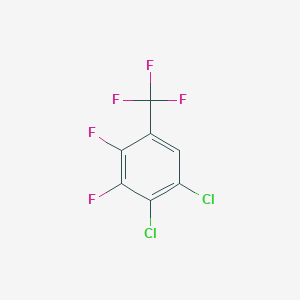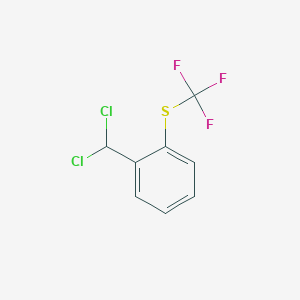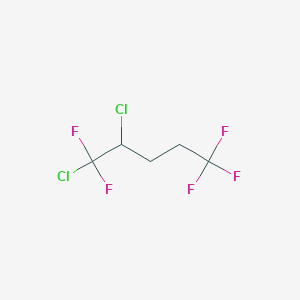
1,2-Dichloro-1,1,5,5,5-pentafluoropentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-1,1,5,5,5-pentafluoropentane is a versatile chemical compound with the molecular formula C5H3Cl2F5. It is known for its unique properties, making it valuable in various scientific and industrial applications. This compound is a colorless liquid with a high boiling point and chemical stability, which makes it suitable for use in different environments.
Vorbereitungsmethoden
The synthesis of 1,2-Dichloro-1,1,5,5,5-pentafluoropentane typically involves the reaction of pentafluoropropane with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the chlorination process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity .
Industrial production methods often involve large-scale chlorination reactors where the reactants are continuously fed, and the product is collected and purified through distillation. This ensures a consistent supply of high-purity this compound for various applications .
Analyse Chemischer Reaktionen
1,2-Dichloro-1,1,5,5,5-pentafluoropentane undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: While this compound is relatively stable, it can be oxidized under extreme conditions using strong oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions typically yields alcohol derivatives, while oxidation can produce various fluorinated carboxylic acids .
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-1,1,5,5,5-pentafluoropentane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in organic synthesis due to its chemical stability and ability to dissolve a wide range of compounds.
Biology: In biological research, it is used in the preparation of fluorinated intermediates for the synthesis of pharmaceuticals and agrochemicals.
Medicine: The compound is explored for its potential use in drug delivery systems due to its unique physicochemical properties.
Industry: It is used in the electronics industry for cleaning and degreasing electronic components, as well as in the production of specialty polymers.
Wirkmechanismus
The mechanism by which 1,2-Dichloro-1,1,5,5,5-pentafluoropentane exerts its effects is primarily through its interaction with molecular targets in chemical reactions. The chlorine and fluorine atoms in the compound provide sites for nucleophilic and electrophilic attacks, facilitating various chemical transformations. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which are essential for its applications in synthesis and industrial processes .
Vergleich Mit ähnlichen Verbindungen
1,2-Dichloro-1,1,5,5,5-pentafluoropentane can be compared with other similar compounds such as:
1,2-Dichloro-1,1,3,3,3-pentafluoropropane: This compound has a similar structure but differs in the position of the chlorine and fluorine atoms, affecting its reactivity and applications.
1,1,1,2,2-Pentafluoropropane: This compound lacks chlorine atoms, making it less reactive in substitution reactions but still valuable as a solvent and refrigerant.
1,5-Dichloronaphthalene: Although structurally different, it shares some chemical properties with this compound, such as stability and use in industrial applications.
The uniqueness of this compound lies in its combination of chlorine and fluorine atoms, providing a balance of reactivity and stability that is advantageous for various applications.
Eigenschaften
IUPAC Name |
1,2-dichloro-1,1,5,5,5-pentafluoropentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2F5/c6-3(5(7,11)12)1-2-4(8,9)10/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWJFTIIPZMINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(C(F)(F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2F5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Succinimidyl-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313491.png)
![Amino-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313493.png)
![Amino-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313497.png)
![(1S,2S)-2-[(9-Fluorenylmethyloxycarbonyl)amino]-1,3-dihydroxy-1-(4-nitrophenyl)propan](/img/structure/B6313516.png)
